![molecular formula C14H4BrF17 B1608382 1-Bromo-4-(heptadecafluorooctyl)benzene CAS No. 206560-77-2](/img/structure/B1608382.png)
1-Bromo-4-(heptadecafluorooctyl)benzene
Overview
Description
1-Bromo-4-(heptadecafluorooctyl)benzene is a synthetic organic compound that belongs to the class of perfluorinated compounds. It is commonly used in scientific research applications and is known for its unique properties and potential benefits. In
Scientific Research Applications
Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound structurally related to 1-Bromo-4-(heptadecafluorooctyl)benzene, has been studied for its fluorescence properties. It exhibits notable photoluminescence in both solution and solid states, with significant differences in fluorescence intensity between these states, indicating potential applications in materials science for fluorescent materials or sensors (Liang Zuo-qi, 2015).
Synthesis and Characterization
The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, another compound similar to this compound, have been explored. This research is significant for understanding the chemical properties and potential applications of such compounds in organic synthesis and material science (S. Patil, Chananate Uthaisar, V. Barone, B. Fahlman, 2012).
Modular Construction of Dendritic Carbosilanes
Research on the regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, has been instrumental in the modular construction of dendritic carbosilanes. These findings are crucial for the development of advanced materials, particularly in the field of nanotechnology and molecular electronics (Casado, Stobart, 2000).
Liquid Crystal Intermediate
The synthesis of 1-bromo-4-n-pentyl benzene, structurally similar to the target compound, has been studied for its use as a liquid crystal intermediate. This research holds significance for the development of new materials in the field of display technologies and optoelectronics (Feng Bo-cheng, Pan Peng-yong, Tang Lin-sheng, 2004).
properties
IUPAC Name |
1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4BrF17/c15-6-3-1-5(2-4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOJAJPLXXYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4BrF17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399506 | |
Record name | 1-Bromo-4-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206560-77-2 | |
Record name | 1-Bromo-4-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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